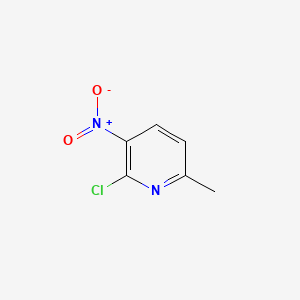

2-Chloro-6-methyl-3-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEVSGOVFXWCIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361475 | |

| Record name | 2-chloro-6-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56057-19-3 | |

| Record name | 2-chloro-6-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 2-Chloro-6-methyl-3-nitropyridine: A Comprehensive Technical Guide

Abstract

2-Chloro-6-methyl-3-nitropyridine is a pivotal heterocyclic intermediate, instrumental in the synthesis of a diverse array of functional molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its unique substitution pattern, featuring a reactive chlorine atom, a nitro group, and a methyl group on a pyridine scaffold, offers a versatile platform for molecular elaboration.[1] The electron-withdrawing nature of the nitro and chloro substituents significantly influences the electronic landscape of the pyridine ring, rendering the 2-position susceptible to nucleophilic aromatic substitution (SNAr) and providing a handle for further chemical transformations.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering a critical analysis of each route's underlying chemical principles, detailed experimental protocols, and a comparative assessment to inform methodological selection for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of this compound

The pyridine nucleus is a ubiquitous motif in bioactive molecules.[1] The strategic incorporation of substituents onto this core structure is a cornerstone of medicinal chemistry and agrochemical design. This compound (CAS No: 56057-19-3) serves as a highly valuable building block due to the orthogonal reactivity of its functional groups.[1] The chlorine atom at the 2-position is a proficient leaving group, readily displaced by a variety of nucleophiles. The nitro group at the 3-position not only activates the ring for such substitutions but can also be reduced to an amino group, opening avenues for amide bond formation, diazotization, and other derivatizations.[1] This inherent reactivity makes it an indispensable precursor for constructing complex molecular architectures.[1]

This guide will dissect the most prevalent and field-proven synthetic routes to this key intermediate, providing the causal logic behind experimental choices and ensuring that each described protocol is a self-validating system for achieving high-purity target compounds.

Primary Synthetic Pathways

Three principal synthetic strategies have emerged for the preparation of this compound, each originating from a different commercially available precursor. The selection of a particular pathway is often dictated by factors such as the availability and cost of starting materials, desired scale, and safety considerations.

The three main pathways are:

-

Pathway A: Starting from 2-Amino-6-methylpyridine

-

Pathway B: Starting from 2-Hydroxy-6-methylpyridine

-

Pathway C: Starting from 2-Chloro-6-methylpyridine

The following sections will provide a detailed technical examination of each of these routes.

Pathway A: Synthesis from 2-Amino-6-methylpyridine

This is arguably the most extensively documented and versatile route, proceeding through a three-step sequence involving nitration, diazotization-hydroxylation, and final chlorination.[3]

Logical Flow of Pathway A

Caption: Synthetic route from 2-Amino-6-methylpyridine.

Step 1: Nitration of 2-Amino-6-methylpyridine

Causality: The nitration of the pyridine ring is an electrophilic aromatic substitution. The pyridine ring itself is electron-deficient and thus deactivated towards electrophiles compared to benzene.[4] However, the presence of the strongly activating amino group at the 2-position directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. In this case, nitration occurs at the 3-position, which is ortho to the activating amino group and meta to the ring nitrogen. The use of a strong acid mixture like concentrated sulfuric and nitric acid is necessary to generate the nitronium ion. The reaction is conducted at low temperatures (0°C) to control the exothermic nature of the nitration and to minimize the formation of by-products.[3]

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer and thermometer, cool 100 mL of concentrated sulfuric acid in an ice bath.

-

Slowly add 30 g (0.28 mol) of 2-amino-6-methylpyridine while maintaining the temperature below 10°C.

-

Once the addition is complete, cool the mixture to 0°C.

-

Slowly add a pre-mixed solution of 42 mL of concentrated sulfuric acid (98%) and concentrated nitric acid (72%) in a 1:1 volume ratio, ensuring the reaction temperature does not exceed 5°C.[3]

-

After the addition, stir the reaction mixture at 0°C for 1 hour, then allow it to stand for 12 hours.[3]

-

Pour the reaction mixture into 2 L of ice water and neutralize to pH 7 with concentrated ammonia.

-

Filter the resulting precipitate and dry the filter cake to obtain the crude product, 2-amino-6-methyl-3-nitropyridine.[3]

-

Purification can be achieved by recrystallization from ethyl acetate.[3]

Step 2: Diazotization and Hydrolysis to 2-Hydroxy-6-methyl-3-nitropyridine

Causality: This step transforms the amino group into a hydroxyl group. The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid (sulfuric acid), to form a diazonium salt.[5] Diazonium salts are versatile intermediates. In this case, the diazonium salt is unstable and, in the aqueous acidic medium, readily hydrolyzes, releasing nitrogen gas and forming the corresponding pyridinol (the hydroxy derivative).[3][5] The reaction is performed at low temperatures to prevent the premature decomposition of the diazonium salt and to control the reaction rate.[5]

Experimental Protocol:

-

To a suspension of 10 g (0.065 mol) of 2-amino-6-methyl-3-nitropyridine in 100 mL of water, slowly add 12 mL of concentrated sulfuric acid with stirring.[3]

-

Cool the mixture to 0°C in an ice bath.

-

Add 6.9 g (0.098 mol) of sodium nitrite in portions, maintaining the temperature at 0°C.[3]

-

Stir the reaction at 0°C for 4 hours and then let it stand for 12 hours.[3]

-

A yellow precipitate of 2-hydroxy-6-methyl-3-nitropyridine will form.

-

Collect the product by vacuum filtration and dry it under vacuum.[3] A yield of approximately 77% is reported for this step.[3]

Step 3: Chlorination of 2-Hydroxy-6-methyl-3-nitropyridine

Causality: The final step involves the conversion of the hydroxyl group to a chloro group. 2-hydroxypyridines exist in equilibrium with their 2-pyridone tautomer. This tautomer can be chlorinated using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6][7] POCl₃ is a common and effective reagent for this transformation, converting the pyridone into the corresponding 2-chloropyridine derivative.[6][7] The reaction typically requires heating to reflux to proceed to completion.[3]

Experimental Protocol:

-

In a flask equipped with a reflux condenser, add 10 g (0.065 mol) of 2-hydroxy-6-methyl-3-nitropyridine to 50 mL of phosphorus oxychloride (POCl₃).[3]

-

Heat the mixture to reflux and maintain for 4 hours.[3]

-

After cooling, remove the excess POCl₃ by distillation under reduced pressure.

-

Carefully pour the residue into 200 g of ice water with vigorous stirring. This step should be performed in a well-ventilated fume hood as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.

-

Stir the mixture for 2 hours, during which a precipitate of this compound will form.

-

Collect the solid product by vacuum filtration and dry it under vacuum.[3]

Pathway B: Synthesis from 2-Hydroxy-6-methylpyridine

This two-step route is more direct than Pathway A if 2-hydroxy-6-methylpyridine is the chosen starting material. It involves an initial nitration followed by chlorination.

Logical Flow of Pathway B

Caption: Synthetic route from 2-Chloro-6-methylpyridine.

Direct Nitration of 2-Chloro-6-methylpyridine

Causality and Challenges: The pyridine ring is deactivated towards electrophilic substitution. [4]The chlorine atom at the 2-position is also a deactivating group, while the methyl group at the 6-position is weakly activating. Overall, the ring is significantly deactivated, requiring harsh reaction conditions for nitration (e.g., fuming nitric acid and sulfuric acid at elevated temperatures). [4]A major challenge with this route is regioselectivity. Nitration can occur at both the 3- and 5-positions, leading to a mixture of isomers (this compound and 2-chloro-6-methyl-5-nitropyridine). [8]Separating these isomers can be difficult and often results in lower yields of the desired 3-nitro product. [8]For this reason, despite its apparent simplicity, this pathway is often less favored in practice compared to the more regioselective routes A and B.

Comparative Analysis and Field Insights

| Pathway | Starting Material | Number of Steps | Key Advantages | Key Disadvantages | Typical Overall Yield |

| A | 2-Amino-6-methylpyridine | 3 | High regioselectivity, well-established procedures, reliable. | Longer reaction sequence, involves handling of diazonium salts. | Moderate |

| B | 2-Hydroxy-6-methylpyridine | 2 | More direct than Pathway A, good regioselectivity. | Starting material may be less common/more expensive than 2-amino-6-methylpyridine. | Good |

| C | 2-Chloro-6-methylpyridine | 1 | Most direct route in principle. | Poor regioselectivity leading to isomeric mixtures, harsh reaction conditions required, difficult purification. | Low to Moderate |

Expertise & Experience Insights:

From a process chemistry perspective, Pathway A is often the workhorse for producing this compound on a laboratory scale. Its predictability and the high purity of intermediates achievable at each stage make it a trustworthy method. The primary operational challenge lies in the handling of the diazonium salt intermediate, which requires strict temperature control to ensure safety and efficacy.

Pathway B is an excellent alternative if high-quality 2-hydroxy-6-methylpyridine is readily available. Its two-step nature makes it more efficient in terms of time and resources compared to Pathway A.

Pathway C , while appealing for its single-step transformation, is generally avoided unless a specific catalytic system that favors 3-nitration is developed. The downstream purification challenges to remove the 5-nitro isomer often negate the initial simplicity of the reaction.

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways. The choice of the optimal route is a strategic decision based on a careful evaluation of starting material availability, cost, scalability, and the desired purity of the final product. The multi-step synthesis starting from 2-amino-6-methylpyridine offers a reliable and well-controlled, albeit longer, process that consistently delivers the target compound with high regiochemical purity. The two-step alternative from 2-hydroxy-6-methylpyridine presents a more streamlined approach. While direct nitration of 2-chloro-6-methylpyridine is the most concise route, it is hampered by issues of regioselectivity. This guide has provided the necessary in-depth technical details and field-proven insights to empower researchers and drug development professionals in making informed decisions for the synthesis of this critical chemical intermediate.

References

-

Filo. (2025, August 26). Discuss the chemistry of pyridine under nitration. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate. [Link]

-

University of Maine. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

- Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

-

ResearchGate. (2014, November 14). How should I proceed in Chlorination using POCl3?. [Link]

-

MDPI. (2018, February 2). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

Sources

- 1. This compound | 56057-19-3 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

physicochemical properties of 2-Chloro-6-methyl-3-nitropyridine

<An In-depth Technical Guide to 2-Chloro-6-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 56057-19-3) is a highly functionalized pyridine derivative that serves as a pivotal building block in modern organic synthesis.[1] Its strategic combination of a chloro leaving group, an electron-withdrawing nitro group, and a methyl substituent on the pyridine core imparts a unique reactivity profile. This makes it an indispensable intermediate in the synthesis of complex molecular architectures, particularly in the fields of pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis, reactivity, and safe handling protocols, offering field-proven insights for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The unique electronic landscape of this compound is dictated by the interplay of its substituents.[3] The potent electron-withdrawing effects of the nitro group and the chlorine atom, juxtaposed with the mild electron-donating nature of the methyl group, make the pyridine ring susceptible to specific transformations, which are crucial for its role as a synthetic intermediate.[1][3]

A summary of its core physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 56057-19-3 | [2][3] |

| Molecular Formula | C₆H₅ClN₂O₂ | [4] |

| Molecular Weight | 172.57 g/mol | [3] |

| Appearance | Brown or light orange to yellow/green powder/crystal | [2] |

| Melting Point | 70-74 °C | [2] |

| Boiling Point | 281.7 °C (at standard pressure) | [2] |

| Density | 1.406 g/cm³ | [2] |

| Purity | Typically ≥97% - 98% | [2][5] |

Solubility Insights: While extensive quantitative solubility data is not widely published, nitropyridines as a class are generally characterized as being insoluble in water but soluble in common organic solvents like ether and methanol.[6] This property is fundamental for its use in organic synthesis, allowing for straightforward reaction setups and workup procedures. For precise applications, it is recommended that researchers determine solubility in their specific solvent systems using established gravimetric or spectroscopic methods.[6]

Spectroscopic Characterization

Accurate structural confirmation of this compound is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a characteristic singlet for the methyl group protons. The chemical shifts of the ring protons are influenced by the positions of the chloro, nitro, and methyl groups, providing definitive evidence of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each of the six carbon atoms in the molecule. The carbon attached to the electron-withdrawing nitro group will be significantly deshielded and appear at a higher chemical shift (downfield).[7]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong, characteristic absorption bands corresponding to the nitro group (NO₂). These typically appear as two distinct stretches: one asymmetric and one symmetric. Additional key peaks will correspond to C-Cl stretching, C-H stretching of the methyl group and aromatic ring, and C=N/C=C stretching vibrations of the pyridine ring. Comparing the spectrum to that of a related compound like 2-chloro-6-methylpyridine highlights the significant influence of the nitro group on the ring's vibrational frequencies.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. The molecular ion peak (M+) will correspond to the molecular weight of the compound (172.57 g/mol ). A key feature to look for is the isotopic pattern of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of approximately 3:1 will result in a characteristic M+ and M+2 peak pattern, confirming the presence of a single chlorine atom in the molecule.[7]

Synthesis and Reactivity

Synthetic Pathway

This compound is typically synthesized from readily available precursors. A common route involves the nitration of 2-amino-6-methylpyridine, followed by a diazotization-hydroxylation sequence to yield 2-hydroxy-3-nitro-6-methylpyridine. The final step is a chlorination reaction, often using reagents like phosphorus oxychloride (POCl₃) and/or phosphorus pentachloride (PCl₅), to replace the hydroxyl group with a chlorine atom.[3][8]

The diagram below illustrates a generalized workflow for its synthesis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 56057-19-3 | Benchchem [benchchem.com]

- 4. This compound | C6H5ClN2O2 | CID 1268230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. lehigh.edu [lehigh.edu]

- 8. Page loading... [guidechem.com]

2-Chloro-6-methyl-3-nitropyridine CAS number and structure

This compound is a powerful and versatile intermediate in organic synthesis. Its value is derived from a well-defined reactivity profile, dominated by highly regioselective nucleophilic aromatic substitution at the C2 position and the potential for nitro group reduction. This dual functionality allows for the construction of complex, highly functionalized pyridine derivatives, cementing its role as a key building block in the development of novel pharmaceuticals, agrochemicals, and functional materials. [2][12]

References

- Benchchem. (n.d.). This compound | 56057-19-3.

- Thermo Fisher Scientific. (2014, January 21). Safety Data Sheet: 2-Amino-6-chloro-3-nitropyridine.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. Retrieved from [Link]

- Merck Millipore. (2024, July 2). Safety Data Sheet: 2-Chloro-3-nitropyridine.

-

Molbase. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate. Retrieved from [Link]

- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet.

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 56057-19-3. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine. Retrieved from [Link]

-

Autech Industry Co.,Limited. (2025, October 19). 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate for Organic Synthesis, Pharmaceuticals, and Agrochemicals. Retrieved from [Link]

-

Chemlyte Solutions. (n.d.). Understanding the Synthesis and Applications of 6-Chloro-2-methyl-3-nitropyridine. Retrieved from [Link]

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 56057-19-3 | Benchchem [benchchem.com]

- 5. This compound | 56057-19-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | CAS 56057-19-3 [matrix-fine-chemicals.com]

- 7. This compound | C6H5ClN2O2 | CID 1268230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Page loading... [wap.guidechem.com]

- 10. fishersci.com [fishersci.com]

A Guide to the Spectroscopic Characterization of 2-Chloro-6-methyl-3-nitropyridine

This technical guide provides a detailed analysis of the spectroscopic data for 2-Chloro-6-methyl-3-nitropyridine (CAS 56057-19-3), a key heterocyclic building block in medicinal chemistry and materials science.[1][2] For professionals in drug development and scientific research, precise structural confirmation is paramount. This document serves as a practical reference for interpreting the Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data of this compound, grounding the analysis in fundamental principles and comparative data from related structures.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is the foundational technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, Electron Ionization (EI) is the most common method employed for its analysis in a research setting.

Predicted Mass Spectrum Analysis

The molecular formula C₆H₅ClN₂O₂ gives a monoisotopic molecular weight of 172.00 g/mol . A key feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic pattern for any chlorine-bearing fragment.[3] Chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Therefore, the molecular ion peak (M⁺) will appear as two signals: one at m/z 172 (for the ³⁵Cl isotope) and a smaller peak at m/z 174 (for the ³⁷Cl isotope), with an intensity ratio of roughly 3:1.

The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses. The presence of the nitro group and the pyridine ring heavily influences the fragmentation pathways.

Key Predicted Fragments:

-

Loss of NO₂: A very common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂, 46 Da). This would result in a significant fragment ion at m/z 126.

-

Loss of Cl: Cleavage of the C-Cl bond would yield a fragment at m/z 137.

-

Loss of CH₃: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion would produce a fragment at m/z 157.

Tabulated Mass Spectrometry Data

| m/z (Predicted) | Assignment | Notes |

| 172 / 174 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 126 / 128 | [M - NO₂]⁺ | Represents the loss of the nitro group. The isotopic pattern should be retained. |

| 137 | [M - Cl]⁺ | Represents the loss of the chlorine atom. |

| 111 | [M - Cl - CN]⁺ | Subsequent loss of hydrogen cyanide from the m/z 137 fragment. |

Visualization: Predicted Fragmentation Pathway

The following diagram illustrates the logical fragmentation cascade originating from the molecular ion.

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

A self-validating protocol ensures reproducibility and accuracy.

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

-

GC Column: A 30 m x 0.25 mm ID fused silica capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is recommended for good separation of aromatic compounds.[4]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 60°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: m/z 40-400.

-

-

Validation: The system is validated by observing the known fragmentation pattern of a standard compound, like perfluorotributylamine (PFTBA), to ensure mass accuracy.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. The spectrum of this compound is best understood by comparing it to its parent structure, 2-chloro-6-methylpyridine.[5][6]

Predicted IR Absorption Bands

The introduction of the nitro group (NO₂) at the C3 position introduces strong, characteristic absorption bands and influences the vibrations of the pyridine ring.[6]

-

NO₂ Vibrations: The most definitive peaks will be the asymmetric and symmetric stretching vibrations of the nitro group, which are very strong and typically appear in the ranges of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected between 1400-1610 cm⁻¹.

-

C-H Vibrations: Aromatic C-H stretching will appear above 3000 cm⁻¹, while the C-H stretching and bending of the methyl (CH₃) group will be observed around 2900-3000 cm⁻¹ and 1370-1460 cm⁻¹, respectively.

-

C-Cl Vibration: The C-Cl stretch is typically found in the fingerprint region, often between 700-800 cm⁻¹.

Tabulated Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) (Predicted) | Assignment | Intensity | Notes |

| 3050 - 3150 | Ar-H Stretch | Medium | Aromatic C-H stretching. |

| 2900 - 3000 | C-H Stretch | Medium | Methyl group C-H stretching. |

| 1570 - 1610 | C=C / C=N Stretch | Medium-Strong | Pyridine ring vibrations. |

| 1520 - 1560 | Asymmetric NO₂ Stretch | Strong | Key diagnostic peak. |

| 1450 - 1480 | CH₃ Asymmetric Bend | Medium | |

| 1340 - 1360 | Symmetric NO₂ Stretch | Strong | Key diagnostic peak. |

| 750 - 800 | C-Cl Stretch | Medium-Strong | In the fingerprint region. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Validation: The protocol is self-validating as the background scan corrects for atmospheric H₂O and CO₂ absorptions, and the high signal-to-noise ratio from the ATR method ensures data quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

NMR spectroscopy provides the most detailed information for structural determination in solution, revealing the precise connectivity and chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy Analysis

The structure of this compound contains three distinct proton environments: two aromatic protons and the methyl group protons.

-

Aromatic Region: The two protons on the pyridine ring (at C4 and C5) are adjacent and will appear as doublets due to spin-spin coupling. The proton at C4 (H4) is ortho to the strongly electron-withdrawing nitro group, which will cause it to resonate at a significantly lower field (higher ppm) than the proton at C5 (H5). A typical coupling constant (³JHH) for ortho protons on a pyridine ring is around 8-9 Hz.

-

Aliphatic Region: The three protons of the methyl group (CH₃) at C6 are chemically equivalent and are not adjacent to any other protons. Therefore, they will appear as a sharp singlet. Its chemical shift will be in the typical benzylic proton range.

¹³C NMR Spectroscopy Analysis

The molecule has six unique carbon atoms, and a proton-decoupled ¹³C NMR spectrum will show six distinct signals.

-

Quaternary Carbons: The carbons bearing the chloro (C2), nitro (C3), and methyl (C6) groups are quaternary and will typically show lower intensity signals. C2, attached to the electronegative chlorine and nitrogen, will be downfield. C3, directly bonded to the nitro group, will also be significantly deshielded. C6 will also be downfield due to its attachment to the ring nitrogen.

-

CH Carbons: The carbons C4 and C5, which are bonded to hydrogen, will show more intense signals. Similar to the proton spectrum, C4 will be more deshielded than C5 due to its proximity to the nitro group.

-

Methyl Carbon: The methyl carbon (CH₃) will appear at the highest field (lowest ppm), as is typical for sp³ hybridized carbons.

Tabulated NMR Data (Predicted in CDCl₃)

¹H NMR Data

| Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H4 | 8.2 - 8.4 | Doublet (d) | ~8.5 Hz | 1H |

| H5 | 7.3 - 7.5 | Doublet (d) | ~8.5 Hz | 1H |

| CH₃ | 2.6 - 2.8 | Singlet (s) | N/A | 3H |

¹³C NMR Data

| Label | Predicted δ (ppm) |

| C2 | 150 - 153 |

| C3 | 145 - 148 |

| C4 | 138 - 141 |

| C5 | 123 - 126 |

| C6 | 160 - 163 |

| CH₃ | 20 - 25 |

Visualization: NMR Structural Assignments

Caption: Structure with predicted ¹H NMR chemical shift assignments.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure the spectral width covers the range of 0-10 ppm.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Validation: The use of TMS as an internal standard provides a reliable reference point (δ 0.00) for chemical shifts, ensuring the accuracy and reproducibility of the data. The known solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) serves as a secondary validation check.

Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a complete and unambiguous structural characterization of this compound. MS confirms the molecular weight and key structural motifs through fragmentation. IR spectroscopy identifies the essential functional groups, notably the nitro and chloro substituents. Finally, NMR provides the definitive atom-by-atom connectivity map of the molecule. This guide outlines the expected spectral data and provides robust, self-validating protocols to aid researchers in confirming the identity and purity of this important chemical intermediate.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- BenchChem. (n.d.). This compound | 56057-19-3.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link].

- BenchChem. (n.d.). Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds.

- Yadav, B. S., Yadav, A. K., & Chand, S. (2006). Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. Oriental Journal of Chemistry, 22(1).

- University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation.

Sources

- 1. This compound | 56057-19-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound | C6H5ClN2O2 | CID 1268230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. benchchem.com [benchchem.com]

- 5. Ftir Spectrum of 2-Chloro-6-Methyl Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 6. This compound | 56057-19-3 | Benchchem [benchchem.com]

Reactivity of the Chloro Group in 2-Chloro-6-methyl-3-nitropyridine: A Guide for Synthetic Chemists

An In-depth Technical Guide:

Abstract: 2-Chloro-6-methyl-3-nitropyridine is a pivotal heterocyclic building block in the synthesis of complex molecular architectures for pharmaceuticals and agrochemicals.[1][2] Its synthetic utility is dominated by the reactivity of the chlorine atom at the C2 position. This guide provides an in-depth analysis of the electronic factors governing this reactivity, focusing on the primary reaction pathways: Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We will explore the underlying mechanisms, provide field-proven experimental protocols for key transformations, and discuss the strategic considerations for utilizing this versatile intermediate in drug development and materials science.

The Electronic Landscape: Understanding the Activated C-Cl Bond

The reactivity of this compound is not inherent to the chloro-substituted pyridine ring alone but is a result of the powerful electronic interplay between its substituents.[3] The C2-chloro group is exceptionally labile due to a confluence of activating factors that render the carbon atom highly electrophilic.

-

Activation by the Ring Nitrogen: The nitrogen atom within the pyridine ring is inherently electron-withdrawing due to its electronegativity.[4] This effect reduces electron density across the ring, particularly at the ortho (C2, C6) and para (C4) positions, making them susceptible to nucleophilic attack.[4][5]

-

Activation by the Nitro Group: The nitro group at the C3 position is a potent electron-withdrawing group through both inductive and resonance effects.[6][7] Its placement ortho to the C2-chloro group is critical. It powerfully stabilizes the negatively charged intermediate formed during nucleophilic attack, significantly lowering the activation energy of the reaction.[8][9]

-

Modulating Influence of the Methyl Group: The methyl group at the C6 position is weakly electron-donating. While this effect slightly counteracts the activation provided by the nitro group and ring nitrogen, its electronic influence is largely overridden.[3] Its primary role can be considered steric, though it does not significantly hinder attack at the relatively remote C2 position.

Caption: Electronic contributions of substituents in this compound.

The SNAr Pathway: An Addition-Elimination Mechanism

The most prevalent reaction involving the chloro group is the Nucleophilic Aromatic Substitution (SNAr). Unlike SN2 reactions, which are impossible at an sp²-hybridized carbon, and SN1 reactions, which would form a highly unstable aryl cation, the SNAr reaction proceeds via a two-step addition-elimination mechanism.[5][6]

-

Addition Step: A nucleophile attacks the electron-deficient carbon atom at the C2 position, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][8]

-

Stabilization: The negative charge of this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho-nitro group. This delocalization is the primary reason for the high reactivity of the substrate.[6][7][8]

-

Elimination Step: The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

Caption: The Addition-Elimination mechanism of the SNAr reaction.

SNAr Reactions: Scope and Protocols

The high electrophilicity of the C2 position allows for reactions with a wide range of nucleophiles.

Reactions with N-Nucleophiles (Amination)

The displacement of the chloro group with primary and secondary amines is a robust and widely used transformation for building libraries of bioactive compounds.[10]

Table 1: Representative Conditions for Amination Reactions

| Nucleophile Type | Specific Amine | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|---|

| Primary Aliphatic | Benzylamine | Isopropanol/Water (1:1) | None | 80 | 2-4 | 85-95[10] |

| Secondary Aliphatic | Morpholine | Ethanol | Et₃N | Reflux | 2-4 | 80-90[10] |

| Secondary Aliphatic | 1-Methylpiperazine | DMF | K₂CO₃ | 100-140 | 12-16 | >80[10] |

Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)-6-methyl-3-nitropyridine [10]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

-

Reagents: Dissolve the starting material in anhydrous ethanol (approx. 0.2 M concentration). Add morpholine (1.2 eq) followed by triethylamine (Et₃N, 1.5 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

-

Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).

-

Workup: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure product.

Reactions with O-Nucleophiles (Etherification)

Alcohols and phenols, typically as their more nucleophilic alkoxide or phenoxide salts, readily displace the chloro group to form ethers.

Experimental Protocol: Synthesis of 2-(2-Methoxyphenoxy)-6-methyl-3-nitropyridine [11]

-

Setup: In a glass reaction vessel equipped with a mechanical stirrer and reflux condenser, combine this compound (1.0 eq), guaiacol (2-methoxyphenol, 1.1 eq), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.2 eq).

-

Reaction: Heat the reaction mixture to 130 °C for 3-4 hours.

-

Monitoring: Monitor the reaction progress by liquid chromatography (LC) until the starting material is fully consumed.[11]

-

Workup: Cool the mixture to 80 °C and add 1,2-dichloroethane to disperse the product. Continue cooling to room temperature and filter the resulting solid.[11]

-

Purification: The filter cake is washed with water, and the organic phase is separated. After drying and solvent removal, the product can be further purified by slurrying in petroleum ether to obtain a light yellow solid with >98% purity.[11]

Reactions with S-Nucleophiles (Thiolation)

Thiolates are excellent nucleophiles and react smoothly with 2-chloro-3-nitropyridines to give the corresponding thioethers.[12][13]

General Protocol: Synthesis of 2-(Arylthio)-6-methyl-3-nitropyridines

-

Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the desired thiol (e.g., thiophenol, 1.1 eq) in an anhydrous solvent like THF or DMF.

-

Base Addition: Add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C to generate the thiolate in situ.

-

Reaction: Add a solution of this compound (1.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitoring & Workup: Monitor by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over MgSO₄, and concentrated.

-

Purification: The crude product is purified via silica gel chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Beyond SNAr, the C-Cl bond is amenable to palladium-catalyzed cross-coupling reactions, providing a powerful route for C-C bond formation.

Caption: Major reaction pathways for the C2-chloro group.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the pyridine ring and a terminal alkyne. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[14][15] It has been successfully applied to 2-chloro-3-nitropyridine systems.[12]

General Protocol: Sonogashira Coupling

-

Setup: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 4-10 mol%).

-

Reagents: Add an anhydrous, degassed solvent such as THF or DMF, followed by a base (e.g., triethylamine or diisopropylamine, 2-3 eq). Finally, add the terminal alkyne (1.2 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 6-24 hours.

-

Monitoring & Workup: Monitor by TLC or GC-MS. After completion, filter the reaction mixture through a pad of celite to remove catalyst residues. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent.

-

Purification: The product is isolated from the organic layer after drying and solvent evaporation, followed by purification via column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most versatile methods for forming biaryl or vinyl-aryl C-C bonds by coupling the chloropyridine with an organoboron reagent, such as a boronic acid or ester.[16][17]

General Protocol: Suzuki-Miyaura Coupling

-

Setup: In a flask under an inert atmosphere, combine this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

-

Solvent: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-18 hours.

-

Monitoring & Workup: Monitor the reaction's progress by TLC or LC-MS. Once complete, cool the mixture and dilute it with water and an extraction solvent (e.g., ethyl acetate).

-

Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by silica gel chromatography or recrystallization.

Synthetic Strategy: Downstream Functionalization

The true power of this compound lies not just in the reactivity of its chloro group but also in the potential for subsequent modifications. After the initial substitution or coupling reaction, the nitro group can be readily reduced to an amino group, providing a new handle for further functionalization, such as amide bond formation or diazotization.[1][11]

Caption: A common synthetic workflow utilizing this compound.

Conclusion

The chloro group in this compound is highly activated towards displacement due to the synergistic electron-withdrawing effects of the ring nitrogen and the ortho-nitro group. This activation facilitates facile reactions with a broad spectrum of nucleophiles via the SNAr mechanism and enables robust C-C bond formation through palladium-catalyzed cross-coupling reactions. The ability to perform subsequent modifications, such as the reduction of the nitro group, solidifies its status as a premier building block for the synthesis of complex, functionalized pyridine derivatives essential for research in medicinal chemistry and materials science.

References

- A Comparative Guide to the Reactivity of Chloronitropyridine Isomers in Nucleophilic Arom

- Mastering Organic Synthesis: The Power of 2-Chloro-3-Nitro-6-Methylpyridine. [Source not available].

- This compound | 56057-19-3. Benchchem.

- How to prepare and use 2-Chloro-3-nitro-6-methylpyridine? - FAQ. Guidechem.

- Nucleophilic arom

- How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange.

- Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines. Benchchem.

- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.

- Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange.

- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi

- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.

- Sonogashira Coupling. Organic Chemistry Portal.

- Sonogashira coupling. Wikipedia.

- Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. ECHEMI.

- Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermedi

- Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..). Filo.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Suzuki Coupling. Organic Chemistry Portal.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 56057-19-3 | Benchchem [benchchem.com]

- 4. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. benchchem.com [benchchem.com]

- 11. Page loading... [guidechem.com]

- 12. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. Suzuki Coupling [organic-chemistry.org]

The Nitro Group's Activating Role on the Pyridine Ring: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the pyridine ring, a ubiquitous motif in numerous pharmaceuticals and functional materials, presents a unique reactivity profile. The introduction of a nitro group (–NO₂) onto this ring is a powerful and versatile strategy to modulate its electronic properties and guide its reactivity. This in-depth technical guide provides a comprehensive overview of the pivotal role the nitro group plays in activating the pyridine ring, with a focus on mechanistic insights and practical synthetic applications.

The Electronic Architecture of Pyridine and the Perturbation by the Nitro Group

Pyridine is an aromatic heterocycle that is isoelectronic with benzene. However, the presence of the more electronegative nitrogen atom introduces a significant dipole moment and renders the ring electron-deficient, particularly at the α (2,6) and γ (4) positions.[1] This inherent electron deficiency makes pyridine less susceptible to electrophilic aromatic substitution (SEAr) compared to benzene and more amenable to nucleophilic aromatic substitution (SNAr).[2]

The introduction of a nitro group, a potent electron-w-ithdrawing group, profoundly amplifies this electron deficiency.[3] The nitro group exerts its influence through two key electronic effects:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group withdraws electron density from the pyridine ring through the σ-bond framework.

-

Mesomeric (Resonance) Effect (-M): The nitro group can delocalize the π-electrons of the pyridine ring, further depleting electron density. This effect is most pronounced when the nitro group is situated at the 2- or 4-position, as it allows for direct resonance stabilization of a negative charge, which is crucial in nucleophilic attack.[4]

The synergistic combination of these effects dramatically deactivates the pyridine ring towards electrophilic attack while strongly activating it for nucleophilic substitution.[3]

Potent Activation for Nucleophilic Aromatic Substitution (SNAr)

The most significant consequence of nitrating a pyridine ring is the substantial enhancement of its reactivity towards nucleophiles. This activation is the lynchpin for the synthesis of a vast array of substituted pyridines.

Mechanistic Underpinnings of Activation

The presence of a nitro group, especially at the 2- or 4-positions, facilitates the SNAr reaction by stabilizing the transient, negatively charged intermediate known as the Meisenheimer complex.[4] When a nucleophile attacks an electron-deficient carbon atom of the nitropyridine, this intermediate is formed. The strong resonance-withdrawing capability of the nitro group delocalizes the negative charge, thereby lowering the activation energy of the reaction and accelerating its rate.[5]

Diagram: Stabilization of the Meisenheimer Complex in 4-Nitropyridine

Caption: General mechanism of SNAr on a nitro-activated pyridine ring.

Regioselectivity in Nucleophilic Attack

The position of the nitro group on the pyridine ring dictates the regioselectivity of the nucleophilic attack:

-

4-Nitropyridine: A nitro group at the 4-position strongly activates the 2- and 6-positions for nucleophilic substitution.

-

2-Nitropyridine: A nitro group at the 2-position primarily activates the 4-position and, to a lesser extent, the 6-position.

-

3-Nitropyridine: The activating effect of a 3-nitro group is considerably weaker as it cannot directly delocalize the negative charge of the Meisenheimer complex through resonance. However, its inductive effect still renders the ring more reactive than unsubstituted pyridine.[6]

Experimental Protocol: Vicarious Nucleophilic Substitution (VNS) of Hydrogen in 3-Nitropyridine

The Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings.[7]

Step-by-Step Methodology:

-

Carbanion Generation: A suitable carbanion is generated from a precursor bearing a leaving group at the α-position (e.g., chloromethyl phenyl sulfone) by treatment with a strong base like potassium tert-butoxide (t-BuOK) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures (e.g., -60 °C).

-

Nucleophilic Addition: The 3-nitropyridine is added to the solution of the carbanion. The carbanion adds to the pyridine ring, typically at the position ortho to the nitro group (C2 or C4), to form a Meisenheimer-type adduct.[8]

-

β-Elimination: The adduct then undergoes a base-induced β-elimination of the leaving group (e.g., HCl from the chloromethyl group) to regenerate the aromatic system, yielding the alkylated nitropyridine.[7]

-

Work-up: The reaction is quenched with an aqueous solution of an acid (e.g., HCl) and the product is extracted with an organic solvent. The product is then purified by column chromatography or crystallization.

Diagram: Vicarious Nucleophilic Substitution Workflow

Caption: Experimental workflow for the VNS reaction on 3-nitropyridine.

Deactivation Towards Electrophilic Aromatic Substitution (SEAr)

The strong electron-withdrawing nature of the nitro group, coupled with the inherent electron deficiency of the pyridine ring, renders nitropyridines highly unreactive towards electrophilic aromatic substitution.[9] The reaction conditions required for SEAr are often harsh, and the pyridine nitrogen can be protonated or complex with Lewis acids, further deactivating the ring.[10] When substitution does occur, it is directed to the 3- and 5-positions, which are meta to the deactivating nitro group and the ring nitrogen.[11]

Applications in Drug Discovery and Materials Science

The ability to functionalize the pyridine ring through nitro-group activation is a cornerstone of modern synthetic chemistry with significant implications for drug discovery and materials science.

-

Drug Discovery: The pyridine moiety is a privileged scaffold in medicinal chemistry. The SNAr of nitropyridines allows for the facile introduction of a wide range of functional groups, enabling the rapid generation of compound libraries for high-throughput screening and lead optimization.[12][13][14] For instance, substituted nitropyridines are key intermediates in the synthesis of various bioactive molecules, including kinase inhibitors and antileishmanial agents.[12][15]

-

Materials Science: Nitropyridine derivatives are valuable building blocks for the synthesis of advanced materials. Their unique electronic and optical properties make them suitable for applications in dyes, nonlinear optical materials, and as ligands in coordination chemistry.[16]

Summary of the Nitro Group's Influence on Pyridine Reactivity

| Position of Nitro Group | Activation towards Nucleophilic Substitution | Deactivation towards Electrophilic Substitution |

| 2-position | Strong activation at the 4- and 6-positions | Strong deactivation |

| 3-position | Weak activation | Strong deactivation |

| 4-position | Strong activation at the 2- and 6-positions | Strong deactivation |

Conclusion

The introduction of a nitro group onto the pyridine ring is a powerful and predictable strategy for modulating its reactivity. The strong electron-withdrawing nature of the nitro group profoundly activates the pyridine ring for nucleophilic aromatic substitution, providing a robust platform for the synthesis of a diverse array of functionalized pyridines. This has significant implications for the development of new pharmaceuticals and advanced materials. A thorough understanding of the mechanistic principles governing this activation is essential for any researcher aiming to leverage the rich chemistry of nitropyridines.

References

- Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC - NIH.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Stack Exchange.

- Why does nucleophilic aromatic substitution occur

- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters.

- SNAr Reactions of Pyridine: Videos & Practice Problems - Pearson.

- Technical Support Center: Nucleophilic Substitution on Pyridine Rings - Benchchem.

- Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing).

- The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine - NINGBO INNO PHARMCHEM CO.,LTD.

- (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube.

- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC - NIH.

- Synthesis and Functionaliz

- Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory | Request PDF - ResearchG

- An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines | The Journal of Physical Chemistry A - ACS Public

- Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH.

- Nitropyridines: Synthesis and reactions - ResearchG

- Nitropyridines, Their Synthesis and Reactions - ResearchG

- Nucleophilic arom

- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen.

- Which position does Electrophilic aromatic substitution of Pyridine favour

- A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH.

- Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PubMed Central.

- METHODS OF NITROPYRIDINE SYNTHESIS | Semantic Scholar.

- EAS Reactions of Pyridine: Videos & Practice Problems - Pearson.

- nucleophilic arom

- Pyridine - Wikipedia.

- Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.

- Electrophilic substitution on pyridine. - Química Organica.org.

- Nitro Group Containing Drugs | Request PDF - ResearchG

- Pharmaceuticals | Special Issue : Nitro Group Containing Drugs - MDPI.

- Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH.

- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI.

- Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl).

- Activating and Deactivating Groups In Electrophilic Arom

- Preparation and Reactions of 2-Nitropyridine-1-oxides - ACS Public

Sources

- 1. youtube.com [youtube.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 10. researchgate.net [researchgate.net]

- 11. quora.com [quora.com]

- 12. svedbergopen.com [svedbergopen.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 2-Chloro-6-methyl-3-nitropyridine in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutics. Among the vast arsenal of building blocks available to medicinal chemists, 2-Chloro-6-methyl-3-nitropyridine has emerged as a particularly versatile and powerful intermediate. Its unique electronic and steric properties, conferred by the specific arrangement of its substituents, provide a robust platform for the synthesis of a diverse array of biologically active molecules. This technical guide offers an in-depth exploration of the chemical reactivity and strategic applications of this compound in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors, anti-cancer, and anti-inflammatory compounds.

Core Chemical Characteristics and Synthesis

This compound is a crystalline solid with the molecular formula C₆H₅ClN₂O₂.[1] The key to its utility lies in the interplay of its functional groups. The pyridine ring, a common motif in pharmaceuticals, is rendered electron-deficient by the strongly electron-withdrawing nitro group at the 3-position. This electronic feature, in concert with the chlorine atom at the 2-position, makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2] The methyl group at the 6-position, while seemingly simple, provides a degree of steric hindrance that can influence the regioselectivity of certain reactions and offers a potential site for further functionalization.

The synthesis of this compound is typically achieved through a multi-step process starting from 2-amino-6-methylpyridine.[1] The process involves nitration of the pyridine ring, followed by a diazotization reaction to replace the amino group with a hydroxyl group, and finally, chlorination to yield the desired product.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [3] |

| Appearance | Crystalline solid | [4] |

| CAS Number | 56057-19-3 | [3] |

Key Synthetic Transformations: A Gateway to Molecular Diversity

The synthetic utility of this compound is primarily centered around two key transformations: nucleophilic aromatic substitution at the C2-position and reduction of the C3-nitro group. These reactions provide a versatile toolkit for introducing a wide range of functional groups and building complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The chlorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitro group and the ring nitrogen.[5] This facilitates SNAr reactions with a variety of nucleophiles, including amines, alcohols, and thiols, providing a straightforward method for introducing diverse side chains.[6][7]

The general mechanism for the SNAr reaction involves the formation of a resonance-stabilized Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity.[8] The regioselectivity of this reaction is a critical consideration, especially in substrates with multiple potential leaving groups. In the case of 2,6-dichloro-3-nitropyridine, nucleophilic attack is favored at the 2-position (ortho to the nitro group) over the 6-position (para to the nitro group), likely due to kinetic control and the strong inductive electron-withdrawing effect of the nitro group at the adjacent carbon.[5]

Experimental Protocol: SNAr with an Amine Nucleophile

A representative protocol for the reaction of this compound with an amine involves dissolving the pyridine derivative in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8] The amine nucleophile is then added, often in a slight excess, along with a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction.[8] The reaction mixture is typically heated to facilitate the substitution, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

Nitro Group Reduction: Unveiling a Reactive Handle

The nitro group at the 3-position can be readily reduced to a primary amine, providing a valuable functional handle for further elaboration.[2] This transformation opens up a plethora of synthetic possibilities, including amide bond formation, sulfonamide synthesis, and the construction of various heterocyclic systems.

A variety of reducing agents can be employed for this transformation, with the choice depending on the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas or hydrazine hydrate, as well as metal-based reductions using reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media.[1][9]

Experimental Protocol: Catalytic Hydrogenation

A typical procedure for the catalytic reduction of the nitro group involves dissolving the 2-substituted-6-methyl-3-nitropyridine derivative in a solvent such as ethanol or ethyl acetate.[1] A catalytic amount of palladium on carbon (e.g., 10 mol%) is added to the solution. The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) until the starting material is consumed, as monitored by TLC or LC-MS.[1]

Applications in Medicinal Chemistry: Building Blocks for Bioactive Molecules

The strategic combination of the SNAr and nitro reduction reactions makes this compound a highly valuable scaffold for the synthesis of a wide range of biologically active compounds. Its application has been particularly notable in the development of kinase inhibitors, anti-cancer agents, and anti-inflammatory molecules.

Kinase Inhibitors: Targeting Key Signaling Pathways

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] The pyridine core is a well-established "privileged scaffold" in kinase inhibitor design, and this compound provides a versatile entry point for the synthesis of novel kinase inhibitors.

One notable example is its use in the synthesis of inhibitors for Monopolar Spindle 1 (MPS1) kinase, a potential therapeutic target in triple-negative breast cancer.[10] In a reported synthesis, 2,6-dichloro-3-nitropyridine (a closely related analogue) undergoes a regioselective SNAr reaction with an isoquinolin-3-amine derivative to furnish a key intermediate.[10] This highlights the ability to selectively functionalize the 2-position in the presence of another chloro substituent.

Furthermore, derivatives of this compound have been utilized in the development of Janus kinase 2 (JAK2) inhibitors.[2] The general synthetic strategy involves the displacement of the C2-chloro group with a suitable nucleophile, followed by further modifications to optimize potency and selectivity.

Anti-Cancer Agents: A Scaffold for Cytotoxic Compounds

The nitropyridine motif itself is found in a number of compounds with demonstrated anti-cancer activity.[11] The electron-deficient nature of the ring system can contribute to interactions with biological targets, and the nitro group can be a site for bioreductive activation in hypoxic tumor environments.

This compound serves as a valuable starting material for the synthesis of novel anti-cancer agents by allowing for the introduction of various pharmacophores at the 2-position.[12] The subsequent reduction of the nitro group to an amine provides a point for further diversification, enabling the exploration of a wider chemical space in the search for potent and selective cytotoxic compounds.[13] For instance, the synthesis of novel heterocyclic-(2H)-1,2,3-triazoles with potent cytotoxic activity against a panel of human cancer cell lines has been reported, where similar substituted pyridines are key intermediates.[13]

Anti-Inflammatory Drugs: Modulating Inflammatory Responses

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research.[14] Pyrimidine and quinazoline derivatives, which can be accessed from pyridine-based starting materials, have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[15]

While specific examples detailing the direct use of this compound in the synthesis of anti-inflammatory drugs are not as prevalent in the readily available literature, its potential is clear. The ability to introduce diverse functionalities via SNAr and subsequent transformations allows for the construction of molecules that can mimic the structures of known anti-inflammatory scaffolds. For example, the synthesis of novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives with anti-inflammatory activity has been described, showcasing a synthetic route that could be adapted from a 2-chloropyridine starting material.

Conclusion and Future Perspectives

This compound is a testament to the power of a well-designed chemical building block in medicinal chemistry. Its predictable reactivity, centered on nucleophilic aromatic substitution and nitro group reduction, provides a reliable and versatile platform for the synthesis of complex and biologically active molecules. The successful application of this intermediate in the development of kinase inhibitors and its potential in the synthesis of anti-cancer and anti-inflammatory agents underscore its importance in modern drug discovery. As our understanding of disease biology continues to evolve, the strategic use of versatile scaffolds like this compound will undoubtedly continue to play a pivotal role in the design and synthesis of the next generation of therapeutics.

References

- Fisher Scientific.

- NINGBO INNO PHARMCHEM CO.,LTD.

- National Center for Biotechnology Information.

- MySkinRecipes. This compound. (n.d.).

- Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017).

- Stevens, E. (2019).

- BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-nitronaphthalene. (n.d.).

- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

- Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry.

- Guidechem. How to prepare and use 2-Chloro-3-nitro-6-methylpyridine? - FAQ. (n.d.).

- MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021).

- BenchChem. This compound | 56057-19-3. (n.d.).

- Royal Society of Chemistry.

- ResearchGate. Synthesis And Anti-Inflammatory Activity of Some New 2- Chloro-3-[3-(6-Nitro-1H-Benzimidazol-2-Yl)-1H-Pyrazol-5- Yl]Quinolines. (2019).

- Synthesis and Pharmacological Evaluation of Antiinflamm

- ACS Publications.

- National Center for Biotechnology Information. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. (2015).

- ResearchGate. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2016).

- National Center for Biotechnology Information. Synthesis and Anti-inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2023).

- National Center for Biotechnology Information. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021).

- Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)

- National Center for Biotechnology Information.

-

MDPI. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][6][16]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022).

- National Center for Biotechnology Information. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2022).

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 56057-19-3 | Benchchem [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Aromatic Nucleophilic Substitution [fishersci.co.uk]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Modern Agrochemicals: A Technical Guide to 2-Chloro-6-methyl-3-nitropyridine

An In-depth Analysis for Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Unseen Architect of Crop Protection

In the intricate world of agrochemical synthesis, the strategic selection of molecular building blocks is paramount to the development of effective and selective herbicides, insecticides, and fungicides. Among these foundational molecules, 2-chloro-6-methyl-3-nitropyridine has emerged as a cornerstone intermediate, prized for its versatile reactivity and its integral role in the synthesis of a new generation of crop protection agents. This technical guide provides a comprehensive overview of this critical building block, from its synthesis and chemical properties to its application in the construction of high-value agrochemicals, with a particular focus on the sulfonylurea class of herbicides.

Core Synthesis and Chemical Profile